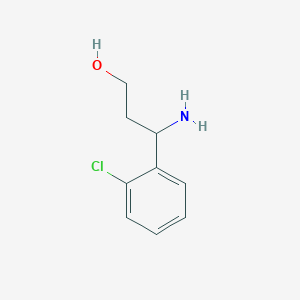

3-Amino-3-(2-chlorophenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

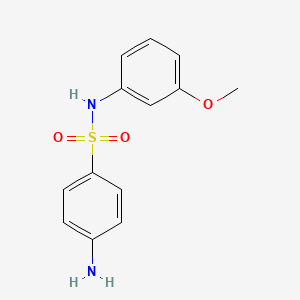

The compound "3-Amino-3-(2-chlorophenyl)propan-1-ol" is a chemical that appears to be related to a class of beta-adrenergic blocking agents. These agents are typically used for their cardiovascular effects, such as reducing heart rate and blood pressure. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the first paper, which describes a series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols with varying aryl and amidic groups .

Synthesis Analysis

The synthesis of related compounds has been described in the first paper, where the authors have created a series of compounds by substituting the aryl moiety with a heterocyclic group or by substituting the amidic group with a heterocyclic moiety . Although the exact synthesis of "3-Amino-3-(2-chlorophenyl)propan-1-ol" is not detailed, it can be inferred that a similar approach could be used, involving the introduction of the 2-chlorophenyl group and the amino group to the propanol backbone.

Molecular Structure Analysis

While the second paper does not directly discuss "3-Amino-3-(2-chlorophenyl)propan-1-ol," it does provide insight into the molecular structure analysis of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, using X-ray diffraction and DFT calculations . This suggests that similar techniques could be employed to analyze the molecular structure of "3-Amino-3-(2-chlorophenyl)propan-1-ol," potentially revealing important dihedral angles, hydrogen bonding interactions, and overall molecular conformation.

Chemical Reactions Analysis

The provided papers do not offer specific information on the chemical reactions of "3-Amino-3-(2-chlorophenyl)propan-1-ol." However, based on the structural similarities to the compounds in the first paper, it can be hypothesized that this compound may also exhibit reactivity typical of beta-blockers, such as interactions with adrenergic receptors . Further studies would be required to confirm such reactivity and to understand the specific chemical reactions that "3-Amino-3-(2-chlorophenyl)propan-1-ol" may undergo.

Physical and Chemical Properties Analysis

Neither paper provides direct information on the physical and chemical properties of "3-Amino-3-(2-chlorophenyl)propan-1-ol." However, the first paper's discussion of related beta-blockers suggests that these compounds generally have significant potency and, in some cases, cardioselectivity . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like pKa, would need to be determined experimentally for "3-Amino-3-(2-chlorophenyl)propan-1-ol." These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Orientations Futures

Propriétés

IUPAC Name |

3-amino-3-(2-chlorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTCBVJNSSTRIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588755 |

Source

|

| Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2-chlorophenyl)propan-1-ol | |

CAS RN |

21464-51-7 |

Source

|

| Record name | γ-Amino-2-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21464-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)